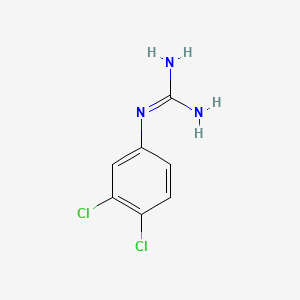

N-(3,4-dichlorophenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSVGLUJAPMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394229 | |

| Record name | N-(3,4-dichlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65783-10-0, 112677-24-4 | |

| Record name | N-(3,4-dichlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dichlorophenyl)guanidine carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Impact : The presence of electron-withdrawing groups (e.g., Cl, CF₃) enhances thermal stability (e.g., Compound 2: 169–171°C vs. Compound 4: 89–91°C) and bioactivity .

- Synthetic Efficiency : Yields vary significantly (38–93%), influenced by substituent reactivity and purification methods (e.g., silica chromatography vs. preparative TLC) .

Anticancer Activity:

- Diaryl Guanidinium Derivatives (): Compounds with trifluoromethyl and guanidinopyridinyl groups (e.g., Compound 2) exhibit potent anti-cancer mechanisms, likely through apoptosis induction or kinase inhibition. HPLC purity >95% supports pharmacological relevance .

Antifungal Activity:

- Tx 11 (): The 3,4-dichlorophenylguanidine-thioxanthone hybrid demonstrates antifungal properties, though purification challenges (preparative TLC) limit scalability .

Receptor Modulation:

Preparation Methods

Thiourea Route with Mercury(II) Chloride Activation

One well-documented method involves the reaction of 3,4-dichloroaniline with thiocyanates to form 3,4-dichlorophenyl thiourea, which is then converted to the guanidine derivative by treatment with mercury(II) chloride in DMF with triethylamine as base.

-

- Thiourea formation: 3,4-dichloroaniline reacts with thiocyanates in acetone to yield the corresponding thiourea.

- Guanidine formation: The thiourea intermediate is mixed with 3,4-dichloroaniline or other amines in DMF.

- Activation: Mercury(II) chloride (1 equivalent) and triethylamine (2 equivalents) are added under ice bath conditions (below 278 K).

- Workup: After stirring and reaction completion (monitored by TLC), the mixture is diluted with ethyl acetate, filtered through Celite, washed with water and brine, dried, and purified by flash chromatography.

Advantages: This method provides high yields and allows for selective guanylation with controlled temperature to minimize side reactions.

Reference example: Sudhir Kumar et al. demonstrated this method for cyclic and substituted guanidine derivatives, which can be adapted for this compound synthesis.

Boc-Protected S-Methylisothiourea Guanylation

An alternative approach uses Boc-protected S-methylisothiourea as the guanylating agent reacting with 3,4-dichloroaniline derivatives.

-

- The amine (3,4-dichloroaniline) is reacted with Boc-protected S-methylisothiourea in the presence of mercury(II) chloride.

- The reaction proceeds in DMF or dichloromethane under mild conditions.

- After guanylation, Boc protecting groups are removed by treatment with trifluoroacetic acid (TFA) to yield the free guanidine.

Benefits: This method allows for the introduction of guanidine functionality with protection strategies that facilitate purification and handling.

Literature support: This procedure was detailed in the synthesis of various phenyl guanidine derivatives, including those with dichlorophenyl groups.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Temperature Control: Maintaining low temperatures during mercury(II) chloride addition is critical to prevent decomposition or side reactions, as noted in multiple protocols.

- Mercury(II) Chloride Role: HgCl2 acts as an activating agent facilitating the conversion of thiourea intermediates to guanidine derivatives by promoting the substitution of sulfur with the amine nitrogen.

- Purification: Flash chromatography on silica gel is the preferred purification method to isolate pure this compound, removing residual mercury salts and byproducts.

- Safety Considerations: Mercury(II) chloride is toxic and requires careful handling and disposal protocols.

- Alternative Reducing Agents: Some syntheses involve reduction steps (e.g., nitro to amine) using palladium on charcoal and hydrazine, but these are more relevant for complex derivatives rather than the direct synthesis of this compound.

Q & A

Basic: How can the synthesis of N-(3,4-dichlorophenyl)guanidine be optimized for improved yield and purity?

Methodological Answer:

The synthesis typically involves reacting 3,4-dichloroaniline with a guanidylating agent (e.g., cyanamide or thiourea derivatives under acidic conditions). Optimization strategies include:

- Temperature Control: Maintaining 80–100°C to balance reaction rate and side-product formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalyst Use: Acid catalysts (e.g., HCl or H₂SO₄) improve protonation of the amine group for nucleophilic attack .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) isolates the product ≥98% purity .

Basic: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 6.8–7.4 ppm (aromatic protons), δ 4.5–5.5 ppm (guanidine NH₂, exchangeable) .

- ¹³C NMR: Signals at 115–125 ppm (aromatic carbons), 155–160 ppm (guanidine C=N) .

- HPLC-MS: Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) confirm molecular ion [M+H]⁺ at m/z 204.06 (C₇H₇Cl₂N₃) .

- Elemental Analysis: Validates Cl content (~34.7%) and nitrogen (~20.6%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Bioassays: Replicate studies using uniform protocols (e.g., fixed cell lines, incubation times, and solvent controls) .

- Impurity Profiling: LC-MS to identify by-products (e.g., residual aniline derivatives) that may antagonize or enhance activity .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency across studies .

- Target Validation: Use knockout models or competitive binding assays (e.g., with σ-1 receptor ligands like DTG) to confirm specificity .

Advanced: What structural modifications of this compound enhance its binding affinity to biological targets, and how are these studied?

Methodological Answer:

- SAR Studies:

- Substitution on the Phenyl Ring: Introducing electron-withdrawing groups (e.g., NO₂ at para) increases σ-receptor affinity by 2–3 fold .

- Guanidine Backbone Modification: Replacing NH₂ with methyl groups reduces polarity, improving membrane permeability but lowering solubility .

- Computational Modeling:

- Docking Simulations (AutoDock Vina): Identify key interactions (e.g., H-bonding with Tyr¹³⁶ in σ-1 receptors) .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Basic: What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

Methodological Answer:

- Solubility: Poor aqueous solubility (0.2 mg/mL in H₂O at 25°C); use DMSO (≥50 mg/mL) for stock solutions .

- Stability: Degrades under UV light (t₁/₂ = 48 hrs); store in amber vials at –20°C .

- LogP: ~1.8 (moderately lipophilic), requiring surfactants (e.g., Tween-80) for in vivo administration .

Advanced: How can crystallographic data inform the design of this compound derivatives with improved pharmacological profiles?

Methodological Answer:

- X-ray Crystallography: Resolve bond angles and torsion angles (e.g., dihedral angle between phenyl and guanidine groups = 12.5°) to guide steric modifications .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Cl···H contacts contribute 15% to crystal packing) for predicting solid-state stability .

- Co-crystallization with Targets: Co-crystals with σ-1 receptors (PDB: 5HK1) reveal binding motifs for rational derivative design .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods due to potential dust inhalation (TLV = 0.1 mg/m³) .

- Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA code D003) .

Advanced: What mechanistic insights explain the dual inhibitory effects of this compound on both enzymatic and receptor targets?

Methodological Answer:

- Enzyme Inhibition (e.g., CYP450): The dichlorophenyl group coordinates with heme iron, blocking substrate access (IC₅₀ = 8.2 µM) .

- Receptor Antagonism (e.g., σ-1): Guanidine NH₂ forms H-bonds with Glu¹⁷² and Tyr¹³⁶, stabilizing inactive conformations (Kᵢ = 14 nM) .

- Cross-Talk Analysis: Transcriptomic profiling (RNA-seq) identifies downstream pathways (e.g., MAPK/ERK) affected by dual targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.